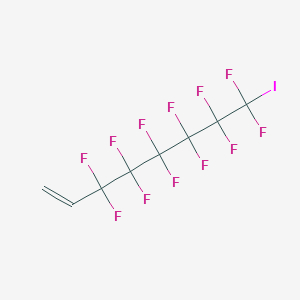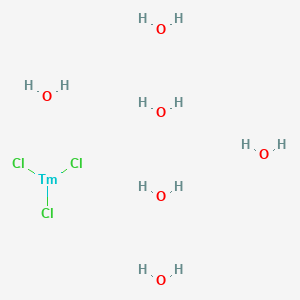![molecular formula C11H10O2 B12061842 Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione is a polycyclic cage compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.1959 . This compound is known for its unique structure, which includes five interconnected rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione involves multiple steps, often starting with the preparation of the polycyclic framework. One common method includes the use of sulphated zirconia and hydrotalcite as catalysts in microwave-assisted reactions under solvent-free conditions . The reaction typically involves the protection and deprotection of reactive centers to achieve the desired product with high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the use of efficient catalysts and microwave-assisted reactions suggests potential scalability for industrial applications. The use of solvent-free conditions also aligns with green chemistry principles, making it an attractive option for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include p-toluenesulfonic acid for protection-deprotection reactions and cyanosilylation reagents for functionalization . The reactions are often carried out under controlled temperatures and solvent-free conditions to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanosilylation reactions can produce cyanosilylated derivatives, while oxidation reactions can yield various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione has several scientific research applications, including:
Chemistry: Used as a model compound for studying polycyclic cage structures and their reactivity.
Biology: Investigated for its potential neuroprotective properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Wirkmechanismus
The mechanism of action of Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione involves its interaction with molecular targets through its unique polycyclic structure. The compound can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with multiple biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane: Similar structure but lacks the dione functional groups.
Hexahydro-1,2,4-ethanylylidene-1H-cyclobuta[cd]pentalene-5,7(1aH)-dione: Another polycyclic compound with a different arrangement of rings.
Uniqueness
Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione is unique due to its specific arrangement of five interconnected rings and the presence of dione functional groups. This structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific investigations.
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(1R,2S,3S,5R,6R,7R,9R,10R)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione |
InChI |
InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3+,4-,5+,6-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
WTUFOKOJVXNYTJ-MFAOOUEMSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]3[C@@H]4[C@H]1[C@@H]5[C@@H]2C(=O)[C@H]3[C@@H]4C5=O |
Kanonische SMILES |
C1C2C3C4C1C5C2C(=O)C3C4C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


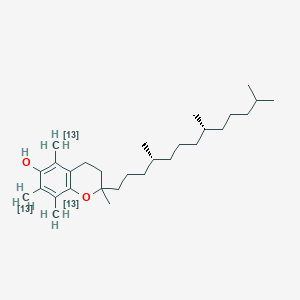
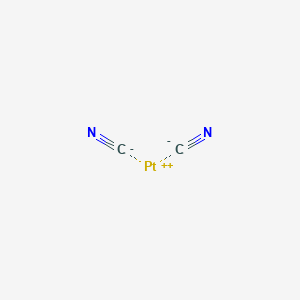




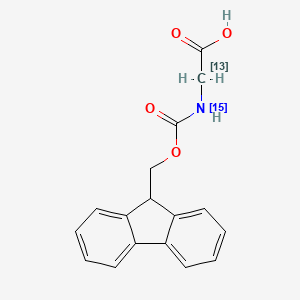

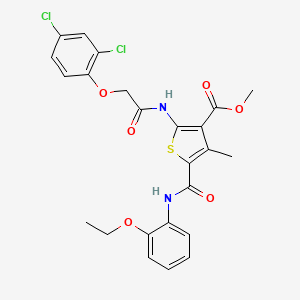

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
